Cas no 1704346-76-8 (3-(4-bromo-3-chlorophenyl)prop-2-en-1-ol)

3-(4-bromo-3-chlorophenyl)prop-2-en-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-(4-bromo-3-chlorophenyl)prop-2-en-1-ol
- EN300-1912708
- 1704346-76-8
-
- インチ: 1S/C9H8BrClO/c10-8-4-3-7(2-1-5-12)6-9(8)11/h1-4,6,12H,5H2/b2-1+
- InChIKey: IFQHDZILEGUQSU-OWOJBTEDSA-N
- ほほえんだ: BrC1C=CC(/C=C/CO)=CC=1Cl
計算された属性
- せいみつぶんしりょう: 245.94471g/mol
- どういたいしつりょう: 245.94471g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 20.2Ų
3-(4-bromo-3-chlorophenyl)prop-2-en-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1912708-0.05g |
3-(4-bromo-3-chlorophenyl)prop-2-en-1-ol |
1704346-76-8 | 0.05g |
$468.0 | 2023-09-17 | ||
Enamine | EN300-1912708-0.1g |
3-(4-bromo-3-chlorophenyl)prop-2-en-1-ol |
1704346-76-8 | 0.1g |
$490.0 | 2023-09-17 | ||
Enamine | EN300-1912708-5g |
3-(4-bromo-3-chlorophenyl)prop-2-en-1-ol |
1704346-76-8 | 5g |
$1614.0 | 2023-09-17 | ||
Enamine | EN300-1912708-1.0g |
3-(4-bromo-3-chlorophenyl)prop-2-en-1-ol |
1704346-76-8 | 1g |
$871.0 | 2023-06-02 | ||
Enamine | EN300-1912708-5.0g |
3-(4-bromo-3-chlorophenyl)prop-2-en-1-ol |
1704346-76-8 | 5g |
$2525.0 | 2023-06-02 | ||
Enamine | EN300-1912708-2.5g |
3-(4-bromo-3-chlorophenyl)prop-2-en-1-ol |
1704346-76-8 | 2.5g |
$1089.0 | 2023-09-17 | ||
Enamine | EN300-1912708-0.25g |
3-(4-bromo-3-chlorophenyl)prop-2-en-1-ol |
1704346-76-8 | 0.25g |
$513.0 | 2023-09-17 | ||
Enamine | EN300-1912708-0.5g |
3-(4-bromo-3-chlorophenyl)prop-2-en-1-ol |
1704346-76-8 | 0.5g |
$535.0 | 2023-09-17 | ||
Enamine | EN300-1912708-10.0g |
3-(4-bromo-3-chlorophenyl)prop-2-en-1-ol |
1704346-76-8 | 10g |
$3746.0 | 2023-06-02 | ||
Enamine | EN300-1912708-10g |
3-(4-bromo-3-chlorophenyl)prop-2-en-1-ol |
1704346-76-8 | 10g |
$2393.0 | 2023-09-17 |
3-(4-bromo-3-chlorophenyl)prop-2-en-1-ol 関連文献
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
-
10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
3-(4-bromo-3-chlorophenyl)prop-2-en-1-olに関する追加情報
Comprehensive Guide to 3-(4-bromo-3-chlorophenyl)prop-2-en-1-ol (CAS No. 1704346-76-8): Properties, Applications, and Market Insights
3-(4-bromo-3-chlorophenyl)prop-2-en-1-ol (CAS No. 1704346-76-8) is a specialized organic compound with significant potential in pharmaceutical and agrochemical research. This bromo-chlorophenyl derivative features a propenol side chain, making it a versatile intermediate for synthesizing complex molecules. With increasing interest in halogenated aromatic compounds, this molecule has gained attention for its unique structural properties and reactivity.
The compound's molecular structure combines a 4-bromo-3-chlorophenyl group with an allylic alcohol moiety, offering dual functionality for further chemical modifications. Researchers often explore its use in cross-coupling reactions, particularly in palladium-catalyzed processes, which are currently trending in medicinal chemistry. The presence of both bromine and chlorine atoms enhances its reactivity in Suzuki-Miyaura coupling reactions, a hot topic in modern organic synthesis.
From a physicochemical perspective, 3-(4-bromo-3-chlorophenyl)prop-2-en-1-ol typically appears as a white to off-white crystalline powder at room temperature. Its solubility profile shows moderate dissolution in common organic solvents like dichloromethane and tetrahydrofuran, while being less soluble in water. These properties make it particularly suitable for solution-phase organic reactions, addressing frequent search queries about "water-soluble aromatic alcohols" and "organic reaction solvents."
In pharmaceutical applications, this compound serves as a valuable building block for developing small molecule therapeutics. Recent publications highlight its potential in creating kinase inhibitors, addressing the growing demand for targeted cancer therapies. The bromine substitution at the para position enhances binding affinity to certain biological targets, making it relevant to current discussions about "halogen bonding in drug design."
The agrochemical industry has shown interest in 3-(4-bromo-3-chlorophenyl)prop-2-en-1-ol as a precursor for novel pesticides and herbicides. Its structural features align with emerging trends in eco-friendly crop protection agents, responding to increased searches for "sustainable agricultural chemicals." The compound's halogenated aromatic system provides stability against environmental degradation while maintaining biological activity.
Market analysis indicates steady growth in demand for halogenated aromatic intermediates like CAS 1704346-76-8, driven by expanding pharmaceutical R&D budgets worldwide. Suppliers frequently receive inquiries about "bulk quantities of bromo-chloro phenyl compounds," reflecting its commercial importance. The compound's patent landscape shows activity in multiple therapeutic areas, making it a subject of interest for investors tracking "promising chemical intermediates."
Quality control of 3-(4-bromo-3-chlorophenyl)prop-2-en-1-ol typically involves HPLC analysis with UV detection, addressing common quality-related search terms. Analytical methods focus on determining purity levels above 98%, with particular attention to residual solvents and byproducts. These specifications meet the stringent requirements of pharmaceutical applications where impurity profiles are critical.
From a safety perspective, standard laboratory precautions apply when handling this compound, including proper ventilation and personal protective equipment. While not classified as highly hazardous, its material safety data sheet recommends avoiding prolonged exposure, aligning with general queries about "safe handling of aromatic alcohols." Storage conditions typically suggest keeping the material in a cool, dry place protected from light.
The synthetic versatility of 3-(4-bromo-3-chlorophenyl)prop-2-en-1-ol makes it valuable for academic research as well. Chemistry departments frequently investigate its use in demonstrating electrophilic aromatic substitution and allylic oxidation reactions. These applications respond to educational searches about "demonstration compounds for organic chemistry labs."
Future research directions for CAS 1704346-76-8 may explore its potential in materials science, particularly in developing organic electronic materials. The compound's conjugated system and halogen substituents offer interesting possibilities for charge transport applications, connecting to trending searches about "halogenated organic semiconductors." This expansion into materials chemistry could open new market opportunities beyond traditional pharmaceutical uses.
Environmental fate studies of similar bromo-chloro aromatic compounds suggest moderate persistence in soil systems, with biodegradation being the primary removal mechanism. These characteristics address growing concerns about "environmental impact of halogenated chemicals" while maintaining the compound's utility in controlled applications. Proper disposal methods follow standard protocols for halogenated organic waste.
For researchers sourcing 3-(4-bromo-3-chlorophenyl)prop-2-en-1-ol, multiple suppliers offer the compound in various quantities, from milligram to kilogram scales. Procurement specialists often search for "reliable sources of CAS 1704346-76-8," emphasizing the need for consistent quality and documentation. The global supply chain for such specialized intermediates has become more robust in recent years, supporting increased research activity.
In conclusion, 3-(4-bromo-3-chlorophenyl)prop-2-en-1-ol (CAS No. 1704346-76-8) represents an important chemical building block with diverse applications across multiple industries. Its unique combination of halogen substituents and alcohol functionality continues to attract research interest, particularly in drug discovery and agricultural chemistry. As synthetic methodologies advance and new applications emerge, this compound is likely to maintain its relevance in the chemical research landscape.
1704346-76-8 (3-(4-bromo-3-chlorophenyl)prop-2-en-1-ol) 関連製品
- 2240176-35-4(INDEX NAME NOT YET ASSIGNED)
- 2034287-48-2(2,1,3-benzothiadiazol-5-yl-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone)
- 41957-20-4(3,5-dichloropyridine-2-thiol)
- 1368960-96-6(3-(2-isocyanatoethyl)-1,2-dimethyl-1H-indole)
- 2092727-66-5(Methyl 5-bromo-1,2-oxazole-3-carboxylate)
- 946219-87-0(N'-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl-N-(prop-2-en-1-yl)ethanediamide)
- 870694-34-1(1-(5-bromopyridin-2-yl)ethane-1,2-diol)
- 477322-65-9(3-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-(4-methylbenzoyl)thiourea)
- 1806190-92-0(3-Iodo-5-methoxy-6-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 182227-93-6(1,5-Epoxy-3-hydroxy-1-(3,4-dihydroxy-5-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane)



